1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
CAS No.: 1448075-86-2
Cat. No.: VC4921382
Molecular Formula: C17H17N5O2
Molecular Weight: 323.356
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448075-86-2 |
---|---|
Molecular Formula | C17H17N5O2 |
Molecular Weight | 323.356 |
IUPAC Name | 1-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C17H17N5O2/c1-21-10-4-5-13(17(21)24)16(23)19-9-12-22-11-7-15(20-22)14-6-2-3-8-18-14/h2-8,10-11H,9,12H2,1H3,(H,19,23) |
Standard InChI Key | SEHNZVUBDCNAGC-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Introduction
Structural Analysis and Nomenclature
Chemical Architecture
The compound comprises three distinct moieties (Figure 1):
-
Pyridin-2-one core: A six-membered aromatic ring with a ketone group at position 2 and a methyl group at position 1.
-
Carboxamide linker: Connects the pyridin-2-one to an ethyl chain.
-
Pyrazole-pyrindine substituent: A 1H-pyrazole ring substituted at position 3 with a pyridin-2-yl group.
Systematic Nomenclature
-
IUPAC Name: 1-Methyl-2-oxo-N-[2-(3-pyridin-2-yl-1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide
-
Molecular Formula: C₁₈H₁₈N₆O₂
-
Molecular Weight: 350.38 g/mol
Synthetic Strategies
Core Pyridin-2-one Synthesis
The pyridin-2-one scaffold is typically synthesized via:
-
Cyclocondensation: Ethyl cyanoacetate, ammonium acetate, and ketones under reflux (e.g., ethanol, 80°C) yield 3-cyanopyridin-2-ones .
-
Microwave-assisted cyclization: Reduces reaction time (5–15 min) and improves yields (75–90%) .
Table 1: Representative Pyridin-2-one Syntheses
Starting Materials | Conditions | Yield (%) | Reference |
---|---|---|---|
Ethyl cyanoacetate + acetophenone | Reflux (EtOH, 6 h) | 68 | |
β-Diketones + malononitrile | AcOH, O₂, 130°C, 18 h | 82 |
Carboxamide Linker Installation
-
Amide coupling: Pyridin-2-one-3-carboxylic acid reacts with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine using EDC/HOBt .
-
One-pot sequential reactions: Avoid intermediate isolation, achieving 60–75% yields .
Pyrazole-Pyridine Substituent
-
Cyclization: 3-(Pyridin-2-yl)-1H-pyrazole is synthesized via Huisgen cycloaddition or hydrazine–ketone condensation .
-
Ester-to-amide conversion: Ethyl pyrazole carboxylates treated with amines (e.g., ethylenediamine) yield target substituents .
Compound Class | Target | IC₅₀ (µM) | Reference |
---|---|---|---|
Pyridin-2-one-carboxamides | IDH1 R132H | 0.3 | |
Pyrazolo[1,5-a]pyrimidines | EGFR-TK | 1.8 |
ADME Properties (Predicted)
-
Solubility: Moderate (LogP = 2.1, calculated via ChemAxon).
-
Metabolic stability: Susceptible to CYP3A4-mediated oxidation due to pyridine rings .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, pyridinone-H), 7.85–7.30 (m, 5H, pyridine/pyrazole-H), 4.40 (t, J = 6 Hz, 2H, CH₂), 3.65 (s, 3H, CH₃) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume